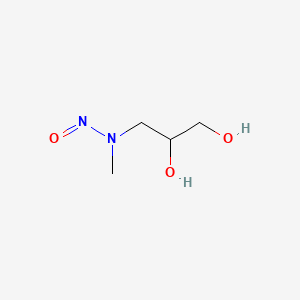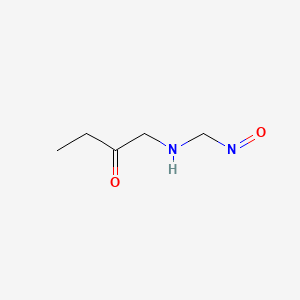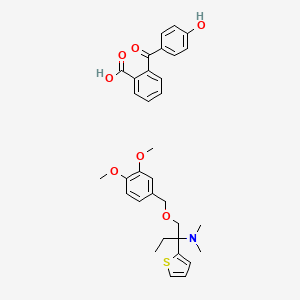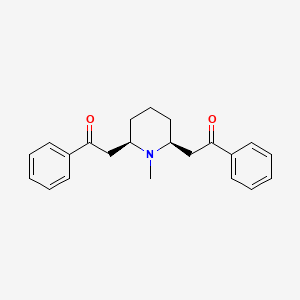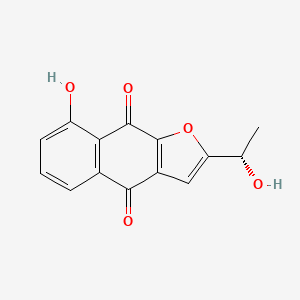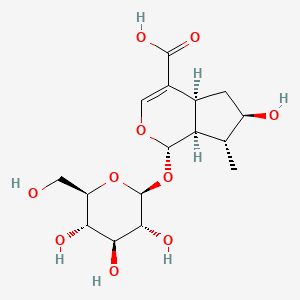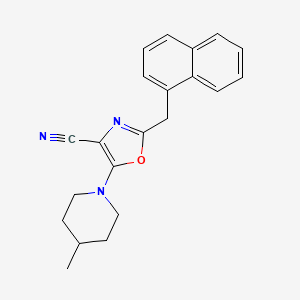
5-(4-Methyl-1-piperidinyl)-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methyl-1-piperidinyl)-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile is a member of naphthalenes.
Scientific Research Applications
1. As a Serotonin 5-HT3 Receptor Antagonist
A study by Mahesh, Perumal, and Pandi (2004) explored the synthesis of novel compounds similar to 5-(4-Methyl-1-piperidinyl)-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile, focusing on their role as serotonin 5-HT3 receptor antagonists. These compounds, including 2-(4-allylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, demonstrated favorable 5-HT3 receptor antagonism in Guinea pig ileum, suggesting potential applications in targeting serotonin receptors (Mahesh, Perumal, & Pandi, 2004).
2. In the Development of Alpha 1-Adrenoceptor Antagonists
Balle et al. (2003) described a class of 5-heteroaryl-substituted 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles, derived from the antipsychotic sertindole. These compounds, including 3-[4-[1-(4-fluorophenyl)-5-(1-methyl-1,2,4-triazol-3-yl)-1H-indol-3-yl]-1-piperidinyl]propionitrile, showed high selectivity and potential CNS activity as alpha 1-adrenoceptor antagonists. The study highlighted their affinity and selectivity for adrenergic alpha(1a) receptors (Balle et al., 2003).
3. Tautomeric Equilibrium and Chemical Properties
Deneva, Manolova, Lubenov, and colleagues (2013) investigated the tautomeric properties of compounds including 4-((phenylimino)methyl)-2-(piperidin-1-ylmethyl)naphthalen-1-ol. Their study revealed that the introduction of a flexible piperidine ring could control the tautomeric equilibrium, which is important for understanding the chemical behavior and potential applications of these compounds (Deneva et al., 2013).
4. As 5-HT6 Serotonin Receptor Ligands
Park et al. (2011) identified piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, such as 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one, with high binding affinities for the 5-HT6 receptor. These compounds showed promise as selective ligands for serotonin receptors (Park et al., 2011).
5. In the Synthesis of Pyridine and Fused Pyridine Derivatives
Al-Issa (2012) conducted a study on the synthesis of a series of pyridine carbonitriles, which are structurally related to 5-(4-Methyl-1-piperidinyl)-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile. These derivatives, including 6-substituted-4-methyl-2-phenyl-5-pyridine carbonitriles, have potential applications in the development of new chemical entities with varied biological activities (Al-Issa, 2012).
properties
Product Name |
5-(4-Methyl-1-piperidinyl)-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile |
|---|---|
Molecular Formula |
C21H21N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-(4-methylpiperidin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H21N3O/c1-15-9-11-24(12-10-15)21-19(14-22)23-20(25-21)13-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,15H,9-13H2,1H3 |
InChI Key |
VCBAMHBXHPKNGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)CC3=CC=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






